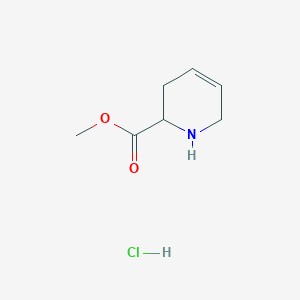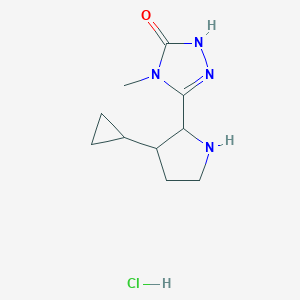![molecular formula C11H11FO B2473139 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] CAS No. 2248391-04-8](/img/structure/B2473139.png)
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. It is a spirocyclic compound that contains a naphthalene ring and an oxirane ring, with a fluorine atom attached to the naphthalene ring.
Mécanisme D'action
The mechanism of action of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] is not yet fully understood. However, studies have suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] can affect various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents. However, its low yield and limited availability may make it difficult to obtain in large quantities for extensive studies.
Orientations Futures
There are several future directions for the study of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]. One potential direction is the development of new therapeutic agents based on its unique structure and potential anticancer and antimicrobial activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, more efficient synthesis methods may need to be developed to increase the yield and availability of the compound for further studies.
Méthodes De Synthèse
The synthesis of 8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] involves the reaction of 4-fluoronaphthalene with ethyl chloroformate in the presence of a base, followed by the addition of sodium hydride and epichlorohydrin. The product is then purified through column chromatography to obtain the final compound. This method has been reported to have a yield of around 50%.
Applications De Recherche Scientifique
8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. Additionally, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
8-fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-1-4-9-8(10)3-2-6-11(9)7-13-11/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVDLQCYCBOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C3(C1)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)
![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)
![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)



![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473075.png)

![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)